molecular formula C20H23NO6 B11147778 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11147778
M. Wt: 373.4 g/mol
InChI Key: IEVAAFNZGJRNGJ-UHFFFAOYSA-N
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Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that combines the structural features of coumarins and amino acids. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves several steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid.

    Ester Formation: Alkylation of the hydroxycoumarin in acetone with ethylbromoacetate in the presence of potash yields the ethyl ester.

    Saponification: The ethyl ester is then saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid.

    Activated Ester Method: The acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent.

    Condensation: The activated ester is then condensed with the sodium salt of norleucine in aqueous dioxane at room temperature, followed by acidolysis to yield the final product.

Chemical Reactions Analysis

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their amino acid components, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C20H23NO6/c1-2-3-7-16(19(23)24)21-18(22)11-26-12-8-9-14-13-5-4-6-15(13)20(25)27-17(14)10-12/h8-10,16H,2-7,11H2,1H3,(H,21,22)(H,23,24)

InChI Key

IEVAAFNZGJRNGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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